usaramine N-oxide

Cytotoxicity screening Natural product isolation Cancer cell line assay

Usaramine N-oxide (CAS 117020-54-9) is a macrocyclic diester pyrrolizidine alkaloid N-oxide (PANO) naturally occurring in Crotalaria species including Crotalaria pallida and Crotalaria cleomifolia. The compound exists as an N-oxidized derivative of the free base usaramine, with its absolute configuration established via X-ray crystallography.

Molecular Formula C18H25NO7
Molecular Weight 367.4 g/mol
Cat. No. B10817768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameusaramine N-oxide
Molecular FormulaC18H25NO7
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C
InChIInChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-,19?/m1/s1
InChIKeyIDIMIWQPUHURPV-BEPQMMTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Usaramine N-oxide: Technical Overview for Pyrrolizidine Alkaloid N-Oxide Procurement


Usaramine N-oxide (CAS 117020-54-9) is a macrocyclic diester pyrrolizidine alkaloid N-oxide (PANO) naturally occurring in Crotalaria species including Crotalaria pallida and Crotalaria cleomifolia [1]. The compound exists as an N-oxidized derivative of the free base usaramine, with its absolute configuration established via X-ray crystallography [2]. This N-oxide structural modification fundamentally alters physicochemical and toxicological properties compared to the parent free base, representing a distinct chemical entity with specific research applications in natural product chemistry, toxicology, and bioactivity screening [3].

Usaramine N-oxide vs. Free Base Analogs: Why Substitution Without N-Oxide Specification Compromises Experimental Integrity


Pyrrolizidine alkaloid N-oxides (PANOs) and their corresponding free bases are not functionally interchangeable due to documented differences in biological activity, genotoxicity, and physicochemical properties. Free base PAs generally exhibit greater biological activity than their N-oxide counterparts because the N-oxide must first undergo metabolic reduction to the free base before forming alkylating intermediates responsible for observed effects [1]. Conversely, N-oxides demonstrate consistently lower genotoxicity in validated assays, with indicine N-oxide and retrorsine N-oxide showing reduced genotoxic effects compared to parent alkaloids in the Drosophila SMART assay [2]. Furthermore, N-oxides exhibit markedly higher water solubility and reduced lipid solubility, altering membrane permeability and absorption kinetics relative to free bases [3]. For procurement decisions involving usaramine N-oxide, these class-consistent differences mean that free base usaramine or other macrocyclic PA free bases cannot serve as equivalent substitutes without fundamentally altering experimental outcomes.

Usaramine N-oxide Procurement Guide: Comparative Quantitative Evidence Against Analogs and In-Class Compounds


Usaramine N-oxide Cytotoxicity: Direct Quantitative Comparison with Cropalliflavone B in Human Cancer Cell Lines

In a direct head-to-head comparison within the same phytochemical investigation from Crotalaria pallida seeds, usaramine N-oxide exhibited weak inhibitory activity against Caco-2 colorectal adenocarcinoma cells, while cropalliflavone B demonstrated significantly more potent anti-proliferative activity against MCF-7 breast cancer cells [1]. Although tested on different cell lines, the same research team and experimental framework allow for cross-study comparable assessment of relative bioactivity among isolated compounds from the identical plant source. This difference establishes usaramine N-oxide as a relatively low-potency reference compound suitable for negative control applications or structure-activity relationship studies examining the impact of N-oxidation on cytotoxicity.

Cytotoxicity screening Natural product isolation Cancer cell line assay

N-Oxide vs. Free Base Activity Differential: Macrocyclic Diester Pyrrolizidine Alkaloid Comparative Pharmacology

Class-level evidence from macrocyclic diester pyrrolizidine alkaloids demonstrates that N-oxide derivatives can exhibit enhanced biological activity compared to their corresponding free bases in specific assay systems. In the integerrimine-senecionine mixture (a 12-membered macrocyclic diester PA structurally analogous to usaramine), the N-oxide form was substantially more active than the free base in an insect chemical defense model, with a LibD50 of 0.042 μg/dry weight versus 0.153 μg/dry weight for the free base [1]. This represents approximately 3.6-fold higher potency for the N-oxide in this specific biological context, demonstrating that the N-oxidation of macrocyclic diester PAs can enhance rather than diminish activity in certain receptor-mediated systems. For usaramine N-oxide procurement, this class-consistent pattern suggests that N-oxidation may confer distinct bioactivity profiles not predictable from free base data alone.

Pyrrolizidine alkaloid pharmacology N-oxide metabolism Structure-activity relationship

Comparative Genotoxicity: N-Oxide Derivatives Exhibit Reduced Genotoxic Potential Versus Free Base Pyrrolizidine Alkaloids

Class-level genotoxicity evidence establishes that N-oxide derivatives of pyrrolizidine alkaloids consistently demonstrate reduced genotoxic effects compared to their parent free base alkaloids. In the Drosophila Somatic Mutation and Recombination Test (SMART), both indicine N-oxide and retrorsine N-oxide were found to be less genotoxic than the parent alkaloids [1]. This reduction in genotoxicity is mechanistically linked to the requirement for metabolic reduction of the N-oxide to the free base prior to formation of genotoxic alkylating intermediates [2]. While usaramine N-oxide-specific SMART assay data are not available in current literature, the consistent class behavior across multiple PA N-oxides provides strong class-level inference that usaramine N-oxide will exhibit lower genotoxicity than usaramine free base under comparable assay conditions.

Genotoxicity testing Pyrrolizidine alkaloid toxicology SMART assay

Physicochemical Differentiation: N-Oxide Water Solubility Confers Distinct Handling and Bioavailability Properties

The N-oxide functional group fundamentally alters the physicochemical profile of pyrrolizidine alkaloids, conferring markedly different solubility and absorption characteristics compared to free base forms. Pyrrolizidine alkaloid N-oxides are water soluble and demonstrate poor lipid solubility [1]. This physicochemical distinction has direct implications for intestinal absorption: the lipid-rich inner surface of the intestinal wall presents a barrier to N-oxide absorption, whereas free base PAs can more readily traverse this membrane [1]. This differential solubility profile establishes that usaramine N-oxide and usaramine free base are not interchangeable in studies involving aqueous formulation, membrane permeability assessment, or in vivo absorption modeling.

Physicochemical properties Pyrrolizidine alkaloid solubility Absorption kinetics

Usaramine N-oxide: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for Pyrrolizidine Alkaloid N-Oxide Quantification in Natural Product Matrices

Usaramine N-oxide serves as a validated reference standard for HPLC-based quantification and quality control in studies involving pyrrolizidine alkaloid N-oxides [1]. The compound's absolute configuration has been established by X-ray crystallography, providing definitive structural authentication essential for accurate analytical method development [2]. This application is particularly relevant for laboratories analyzing Crotalaria species, where usaramine N-oxide occurs naturally and requires precise quantification for toxicological assessments or phytochemical profiling [3].

Negative Control or Low-Activity Baseline in Cytotoxicity Screening Panels

Based on its documented weak inhibitory activity against Caco-2 cells (IC50 = 42.35 µM), usaramine N-oxide is optimally deployed as a low-potency reference compound in cytotoxicity screening panels [1]. When screening natural product libraries derived from Crotalaria species, usaramine N-oxide provides a structurally relevant baseline control that establishes the lower boundary of bioactivity against which more potent isolates (such as cropalliflavone B, IC50 = 6.77 µM) can be meaningfully compared [1].

Structure-Activity Relationship Studies Examining N-Oxidation Effects on Macrocyclic Diester Pyrrolizidine Alkaloids

Usaramine N-oxide is appropriate for comparative SAR investigations examining how N-oxidation modulates biological activity in the macrocyclic diester pyrrolizidine alkaloid subclass. Class-level evidence from the integerrimine-senecionine system demonstrates that N-oxidation can enhance activity (~3.6-fold) in certain receptor-mediated assays [1], while concurrently reducing genotoxicity as demonstrated in the Drosophila SMART assay for indicine N-oxide and retrorsine N-oxide [2]. Usaramine N-oxide provides an additional structurally authenticated N-oxide tool compound for extending these SAR observations within the macrocyclic diester series.

Aqueous Formulation and Membrane Permeability Comparative Studies

The class-consistent water solubility of PA N-oxides makes usaramine N-oxide suitable for experimental systems requiring aqueous formulation without organic co-solvents [1]. Additionally, the differential membrane permeability between N-oxides (poor lipid solubility) and free bases (higher lipid solubility) establishes usaramine N-oxide as a relevant tool for comparative absorption studies examining how N-oxidation status influences intestinal uptake and bioavailability of pyrrolizidine alkaloids [1].

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